molecular formula C5H14ClNO B13431969 4-Aminopentan-1-OL hydrochloride

4-Aminopentan-1-OL hydrochloride

Cat. No.: B13431969
M. Wt: 139.62 g/mol
InChI Key: DLOGMTRDVUURIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopentan-1-OL hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl It is an amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopentan-1-OL hydrochloride typically involves the reduction of 4-nitropentan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 4-Aminopentan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of nickel-hydrotalcite catalysts in reductive amination reactions has been reported to achieve high product yields .

Chemical Reactions Analysis

Types of Reactions

4-Aminopentan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-pentanone or 4-pentanal.

    Reduction: Formation of 4-aminopentane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Aminopentan-1-OL hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopentan-1-ol: The free base form without the hydrochloride salt.

    5-Amino-1-pentanol: An isomer with the amino group at a different position.

    2-Aminopentan-1-ol: Another isomer with the amino group at the second carbon.

Uniqueness

4-Aminopentan-1-OL hydrochloride is unique due to its specific positioning of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

4-aminopentan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

DLOGMTRDVUURIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.